2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and pyridazinone groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor, such as 2-methoxy-4,5-dimethylbenzene, using chlorosulfonic acid to introduce the sulfonyl chloride group.
Amidation Reaction: The sulfonyl chloride intermediate is then reacted with an appropriate amine, such as 2-(6-oxopyridazin-1(6H)-yl)ethylamine, under basic conditions to form the desired sulfonamide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized under strong oxidative conditions, potentially leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: The pyridazinone moiety can be reduced to its corresponding dihydropyridazine derivative using reducing agents such as sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors due to its unique structural features.
Pharmacology: The compound can be used in studies to understand its pharmacokinetics and pharmacodynamics, potentially leading to the discovery of new therapeutic agents.
Biology: It can be employed in biochemical assays to investigate its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Chemistry: The compound’s unique chemical properties make it a candidate for use in the synthesis of advanced materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyridazinone moiety may engage in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4,5-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety, which may result in different biological activities.
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy and dimethyl substitutions, potentially altering its chemical reactivity and biological properties.
4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the methoxy and dimethyl groups, along with the pyridazinone moiety, makes 2-methoxy-4,5-dimethyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-11-9-13(22-3)14(10-12(11)2)23(20,21)17-7-8-18-15(19)5-4-6-16-18/h4-6,9-10,17H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZLVVOALOIHGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC=N2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.